![molecular formula C7H8Cl2N2O2 B6614409 3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione CAS No. 171816-24-3](/img/structure/B6614409.png)

3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

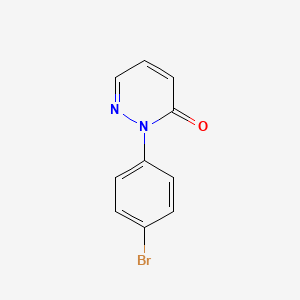

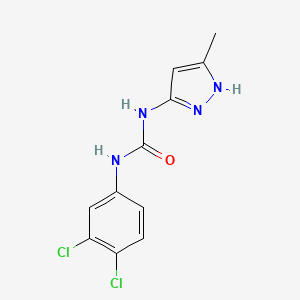

“3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione” is a chemical compound with the molecular formula C7H8Cl2N2O2 . It’s part of the imidazolidine-2,4-dione family, which are five-membered heterocyclic compounds that contain three carbon atoms, two nitrogen atoms, and two oxygen atoms .

Synthesis Analysis

The synthesis of imidazolidine-2,4-dione derivatives has been achieved through various methods. One common method involves the optimization of 3 and 4 component reactions (CR) by Knoevenagel condensation . Another approach uses two and three Bucherer–Berg modifications with 5 and 7CR to synthesize larger homologous molecules .Molecular Structure Analysis

The molecular structure of “3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione” was confirmed by FT-IR, 1HNMR, 13CNMR, and Elemental analysis .Chemical Reactions Analysis

The chemical reactions involving imidazolidine-2,4-dione derivatives have been well documented in the literature . These reactions often involve the use of various catalysts and reagents to modify the imidazolidine-2,4-dione core and introduce new functional groups .Physical And Chemical Properties Analysis

Imidazolidine-2,4-dione is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications

Antimicrobial Activity

Imidazolidine-2,4-dione derivatives have demonstrated remarkable antimicrobial properties. Researchers have reported their effectiveness against various bacteria and fungi. These compounds could potentially serve as novel antimicrobial agents in pharmaceutical applications .

Anti-HIV Activity

Certain imidazolidine-2,4-dione derivatives exhibit anti-HIV properties. These compounds may interfere with viral replication or entry, making them valuable candidates for antiretroviral drug development .

Antioxidant Properties

Imidazole-2-thione, a related compound, has been found to possess antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Imidazolidine-2,4-dione derivatives may contribute to antioxidant-based therapies .

Cardiotonic Effects

Imidazole-2-thione has been associated with cardiotonic effects. These compounds may influence heart function, potentially aiding in cardiovascular disease management .

Dopamine β-Hydroxylase (DBH) Inhibition

Imidazole-2-thione has been reported as a DBH inhibitor. DBH is an enzyme involved in the conversion of dopamine to norepinephrine. Inhibiting DBH could have implications for treating conditions related to neurotransmitter imbalances .

Chiral Auxiliary and Ligand for Asymmetric Catalysis

Imidazolidine-2-thiones find use as chiral auxiliaries and ligands in asymmetric catalysis. Their unique stereochemistry allows them to participate in enantioselective reactions, making them valuable tools in organic synthesis .

Mechanism of Action

Target of Action

The primary targets of 3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . These targets play a crucial role in the transmission of electrical signals in neurons and the survival of bacteria, respectively.

Mode of Action

This compound interacts with its targets through a process known as molecular docking . In the case of VGCIP, the compound binds to the channel, leading to a change in its conformation that affects the transmission of electrical signals . For bacterial proteins, the compound binds to the active sites of these proteins, inhibiting their function and leading to bacterial death .

Biochemical Pathways

The affected pathways primarily involve the transmission of electrical signals in neurons and the survival mechanisms of bacteria . The downstream effects include the potential alleviation of convulsant activity and the inhibition of bacterial growth .

Result of Action

The molecular and cellular effects of the compound’s action include the potential reduction of convulsant activity due to its interaction with VGCIP . Additionally, its interaction with bacterial proteins can lead to bacterial death, giving it potential antibacterial properties .

Future Directions

Imidazolidine-2,4-dione derivatives have found applications in diverse therapeutic areas . They show a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research may focus on exploring their potential in various therapeutic applications and developing more efficient synthesis methods .

properties

IUPAC Name |

3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2O2/c8-7(9)1-4(7)3-11-5(12)2-10-6(11)13/h4H,1-3H2,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFLYKIRUJETIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)CN2C(=O)CNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-{[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy}-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B6614353.png)

![N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B6614382.png)

![2-Chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B6614400.png)

![Urea, N'-[2-(1,3-benzodioxol-5-yloxy)ethyl]-N-methyl-N-(phenylmethyl)-](/img/structure/B6614410.png)